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Compound of Interest

Compound Name: Metharbital

Cat. No.: B129641

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure and
essential physicochemical properties of Metharbital. The information herein is intended to
support research, drug development, and scientific understanding of this barbiturate
anticonvulsant. All quantitative data is presented in clear, tabular formats for ease of
comparison, and detailed experimental protocols for key physicochemical determinations are
provided.

Chemical Identity and Structure

Metharbital, known by the IUPAC name 5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione, is a
derivative of barbituric acid.[1][2] First patented in 1905, it has been used as an anticonvulsant
for the treatment of epilepsy.[3] The foundational structure consists of a pyrimidine ring with two
ethyl groups at the fifth carbon and a methyl group at one of the nitrogen atoms.
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Identifier Value

5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-

IUPAC Name trionel1]i2]

CAS Number 50-11-3[1][4]

Molecular Formula CoH14N203[1][4]

Molecular Weight 198.22 g/mol [1][2]

Canonical SMILES CCC1(C(=O)NC(=0O)N(C1=0)C)CC[2]

InChl Key FWJIKNZONDWOGMI-UHFFFAOY SA-N[4][5]

Below is a two-dimensional representation of the chemical structure of Metharbital.

Caption: 2D Chemical Structure of Metharbital.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its
pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key
properties of Metharbital.

Property Value Reference
Melting Point 150.5 °C [1][2]
Water Solubility 1980 mg/L (at 25 °C) [1]

pKa 8.01 (at 25 °C) [1]

LogP 1.15 [1]

Mechanism of Action: GABA-A Receptor Modulation

Metharbital, like other barbiturates, exerts its primary effect on the central nervous system by
modulating the function of the y-aminobutyric acid type A (GABA-A) receptor.[3][6] The GABA-A
receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride
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ions into the neuron.[7] This influx of negatively charged ions leads to hyperpolarization of the
neuronal membrane, making it less likely to fire an action potential and thus producing an
inhibitory effect.[7]

Metharbital binds to a distinct allosteric site on the GABA-A receptor complex, different from
the GABA binding site itself.[3] This binding potentiates the effect of GABA by increasing the
duration of the chloride channel opening.[3][7] The prolonged channel opening enhances the
inhibitory postsynaptic current, leading to a greater hyperpolarization and a more pronounced
inhibitory effect on neuronal excitability.[3] At higher concentrations, barbiturates can also
directly activate the GABA-A receptor, even in the absence of GABA.[5]

The following diagram illustrates the signaling pathway of Metharbital's action on the GABA-A
receptor.

Presynaptic Neuron

Metharbital

Click to download full resolution via product page

Caption: Metharbital's Modulation of the GABA-A Receptor Signaling Pathway.

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key
physicochemical properties of Metharbital.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary
method is a standard and widely used technique for this determination.[8][9][10]
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Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube,
and the temperature range over which the substance melts is observed. A sharp melting range
(typically 0.5-1°C) is indicative of a pure compound.[8]

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)[8]

Capillary tubes (sealed at one end)[8]

Thermometer (calibrated)[8]

Mortar and pestle[11]

Spatula

Procedure:

Sample Preparation: A small amount of Metharbital is finely powdered using a mortar and
pestle to ensure uniform heat distribution.[10]

o Capillary Loading: The open end of a capillary tube is pressed into the powdered sample.
The tube is then inverted and tapped gently to pack the solid into the sealed end to a height
of 2-3 mm.[10]

o Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point
apparatus alongside a calibrated thermometer.[8]

e Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the
melting point is approached.[8]

o Observation: The temperature at which the first drop of liquid appears (the beginning of
melting) and the temperature at which the entire sample becomes a clear liquid (the
completion of melting) are recorded. This range is the melting point of the substance.[8]

» Replicate Measurements: The determination should be repeated at least twice to ensure
accuracy and reproducibility.
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Water Solubility Determination

The aqueous solubility of a drug is a fundamental property that influences its absorption and
distribution. For weakly acidic compounds like barbiturates, solubility is pH-dependent.[12][13]

Principle: An excess amount of the solid drug is equilibrated with water at a constant
temperature until the solution is saturated. The concentration of the dissolved drug in the
saturated solution is then determined.

Apparatus:

Constant temperature shaker bath

e Centrifuge

e Analytical balance

e Volumetric flasks and pipettes

e pH meter

e High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis
spectrophotometer

Procedure:

Saturation: An excess amount of Metharbital is added to a known volume of purified water
in a sealed container.

o Equilibration: The container is placed in a constant temperature shaker bath (e.g., 25°C) and
agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

o Phase Separation: The suspension is centrifuged at high speed to separate the undissolved
solid from the saturated solution.

o Sample Preparation: A known volume of the clear supernatant is carefully withdrawn, diluted
with a suitable solvent (e.g., mobile phase for HPLC), and filtered if necessary.
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» Quantification: The concentration of Metharbital in the diluted sample is determined using a
validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, by comparing
the response to a standard curve of known concentrations.

o Calculation: The solubility is calculated from the measured concentration and the dilution
factor, and is typically expressed in mg/L or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a
drug molecule, the pKa value determines the extent of its ionization at a given pH, which in turn
affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly
accurate method for determining the pKa of weak acids and bases.[1][14][15]

Principle: A solution of the weak acid (Metharbital) is titrated with a strong base (e.g., NaOH),
and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is
the pH at which the acid is half-neutralized.[16]

Apparatus:

Potentiometer with a calibrated pH electrode[1]

e Burette

o Magnetic stirrer and stir bar

o Beaker

» Standardized 0.1 M NaOH solution

o Standardized 0.1 M HCI solution

o Potassium chloride (for maintaining ionic strength)[1]
Procedure:

o Sample Preparation: A known amount of Metharbital is dissolved in a suitable solvent (e.g.,
water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[1]
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The ionic strength of the solution is kept constant by adding a salt such as KCI.[1]

« Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated
pH electrode is immersed in the solution.

 Acidification: The solution is initially acidified with a small amount of 0.1 M HCI to a pH of
around 1.8-2.0.[1][15]

e Titration: The solution is titrated with standardized 0.1 M NaOH, added in small, precise
increments from a burette. After each addition, the solution is allowed to equilibrate, and the
pH is recorded.[1]

o Data Collection: The titration is continued until the pH reaches approximately 12-12.5.[1][15]

o Data Analysis: A titration curve is generated by plotting the measured pH versus the volume
of NaOH added. The equivalence point is determined from the inflection point of the curve.
The pKa is the pH at the half-equivalence point.

e Replicates: The titration is performed in triplicate to ensure the precision of the determined
pKa value.[1]

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound. It
IS a critical parameter in drug design as it influences membrane permeability, protein binding,
and metabolic stability. The shake-flask method is the traditional and most reliable method for
LogP determination.[2][4][17]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and
water. The ratio of the concentration of the compound in the n-octanol phase to its
concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the
logarithm of this ratio.[17]

Apparatus:
o Separatory funnels or screw-capped tubes

e Mechanical shaker
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Centrifuge

Analytical balance

Volumetric flasks and pipettes

HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:

e Phase Preparation: n-Octanol is pre-saturated with water, and water is pre-saturated with n-
octanol to ensure mutual miscibility at equilibrium. The aqueous phase is typically a buffer at
a pH where the compound is in its neutral form (for LogP determination).

o Partitioning: A known amount of Metharbital is dissolved in either the n-octanol or the
agueous phase. The two phases are then combined in a separatory funnel or tube in a
known volume ratio.

o Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for
complete partitioning of the compound between the two phases.

o Phase Separation: The mixture is allowed to stand until the two phases have completely
separated. Centrifugation may be used to facilitate a clean separation.

o Sampling: A known volume is carefully removed from each phase.

» Quantification: The concentration of Metharbital in each phase is determined using a
suitable analytical method, such as HPLC-UV, after appropriate dilution.

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
n-octanol phase to the concentration in the agueous phase. LogP is then calculated as the
base-10 logarithm of P.

o Replicates: The experiment is repeated to ensure the reliability of the result.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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